2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-hexyl-
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Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-hexyl- is a complex organic compound known for its unique structure and diverse applications. This compound features a trioxabicyclo octane core, which is a bicyclic structure containing three oxygen atoms, and is substituted with an ethynylphenyl group and a hexyl chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-hexyl- typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diol with an appropriate aldehyde or ketone under acidic conditions to form the trioxabicyclo octane core. The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl group is coupled with a halogenated phenyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The hexyl chain can be added through a Grignard reaction or an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-hexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-hexyl- involves its interaction with specific molecular targets and pathways. The ethynylphenyl group can interact with enzymes or receptors, modulating their activity. The trioxabicyclo octane core may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)
- 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-propyl
- 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)
Uniqueness
What sets 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-hexyl- apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. The presence of the hexyl chain, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
134133-79-2 |
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Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)-4-hexyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H24O3/c1-3-5-6-7-12-18-13-20-19(21-14-18,22-15-18)17-10-8-16(4-2)9-11-17/h2,8-11H,3,5-7,12-15H2,1H3 |
InChI Key |
IZKFEJRSQCWKAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
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